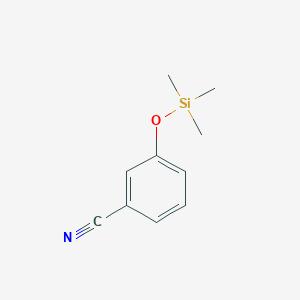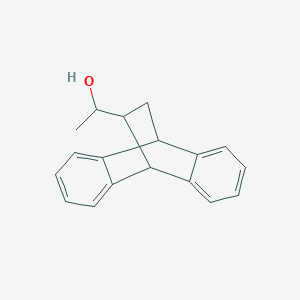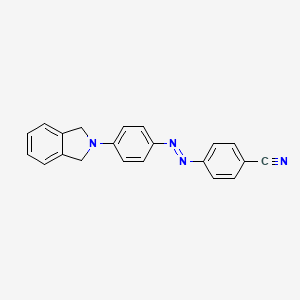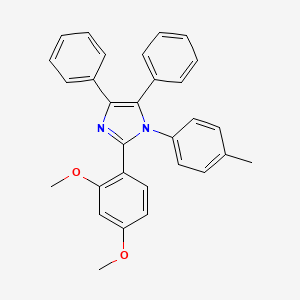
3-(Trimethylsilyloxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyloxy)benzonitrile is an organic compound with the molecular formula C10H13NOSi. It is characterized by the presence of a trimethylsilyloxy group attached to a benzonitrile moiety. This compound is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyloxy)benzonitrile typically involves the reaction of benzonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction allows for efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyloxy)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The benzonitrile moiety can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Trimethylsilyl Chloride: Used in the initial synthesis.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzylamine derivatives .
Scientific Research Applications
3-(Trimethylsilyloxy)benzonitrile has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of silicon-containing polymers and materials.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyloxy)benzonitrile involves its reactivity towards various nucleophiles and electrophiles. The trimethylsilyloxy group acts as a protecting group, stabilizing the benzonitrile moiety and allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl 3-methyl-4-[(trimethylsilyl)oxy]benzoate: Another compound with a trimethylsilyloxy group, used in similar applications.
Trimethylsilyl Chloride: A reagent used in the synthesis of various trimethylsilyloxy compounds.
Uniqueness
3-(Trimethylsilyloxy)benzonitrile is unique due to its combination of a benzonitrile moiety with a trimethylsilyloxy group, providing both stability and reactivity. This makes it a valuable intermediate in organic synthesis and other scientific research applications .
Properties
CAS No. |
79302-63-9 |
|---|---|
Molecular Formula |
C10H13NOSi |
Molecular Weight |
191.30 g/mol |
IUPAC Name |
3-trimethylsilyloxybenzonitrile |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h4-7H,1-3H3 |
InChI Key |
GPVGZNKRBRSUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11944767.png)







![Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate](/img/structure/B11944820.png)



